molecular formula C25H19FN2O4 B2475750 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-56-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Numéro de catalogue: B2475750
Numéro CAS: 1114835-56-1
Poids moléculaire: 430.435
Clé InChI: CSHTWXIHLZYRAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C25H19FN2O4 and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetyl derivatives. The general synthetic route includes:

  • Formation of Sulfonamide Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
  • Acetamide Formation : This sulfonamide is then reacted with bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent like DMF to form the final product.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Key findings from various research articles include:

  • Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease (AD). The inhibition constants (IC50 values) were determined through enzyme assays.
  • α-Glucosidase Inhibition : It also demonstrated significant inhibition against α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM). The mechanism of action involves competitive inhibition, which can be beneficial in controlling postprandial blood glucose levels.

Antimicrobial Activity

In addition to enzyme inhibition, the compound exhibits notable antimicrobial properties. Studies indicate that:

  • Antibacterial and Antifungal Effects : Compounds derived from the benzodioxin scaffold have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans), showing effective growth inhibition at certain concentrations.

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase InhibitionIC50 = 0.25 µM
Various sulfonamidesα-Glucosidase InhibitionIC50 values ranging from 0.5 to 5 µM
Benzodioxane derivativesAntimicrobial ActivityEffective against E. coli with MIC = 32 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption and Distribution : The compound exhibits favorable membrane permeability and bioavailability.
  • Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
  • Toxicological Assessment : Toxicity studies are ongoing to determine safe dosage ranges and identify any potential side effects.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c26-17-6-8-20-19(12-17)23(14-21(28-20)16-4-2-1-3-5-16)32-15-25(29)27-18-7-9-22-24(13-18)31-11-10-30-22/h1-9,12-14H,10-11,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHTWXIHLZYRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.